4-Methoxy-N-octylbenzamide, also known as N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide, is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. With a molecular formula of and a molecular weight of 279.37 g/mol, this compound is characterized by its hydrophobic octyl group, which enhances its biological activity and solubility properties in organic solvents. The compound is classified under the category of benzamides, specifically as an aromatic amide derivative.
The compound is derived from 4-hydroxy-3-methoxybenzonitrile through a series of synthetic routes. Its classification as a benzamide places it within a broader category of compounds that exhibit diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of 4-methoxy-N-octylbenzamide typically involves the following methods:
The synthesis can be optimized using continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice play crucial roles in the efficiency of the synthesis process. For instance, reactions are often conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation and degradation of sensitive intermediates .
The molecular structure of 4-methoxy-N-octylbenzamide can be represented by its InChI key: JYZDUDMWJFJCON-UHFFFAOYSA-N. The structural formula highlights the presence of an octyl chain attached to a benzamide moiety with methoxy and hydroxy substituents on the aromatic ring.
CCCCCCCCNC(=O)C1=CC(=C(C=C1)O)OC
This structure indicates the potential for various interactions due to functional groups present, which may influence its reactivity and biological properties.
4-Methoxy-N-octylbenzamide can undergo several chemical reactions:
Common reagents used in these reactions include:
The products formed depend on specific reaction conditions and reagents employed .
The mechanism of action for 4-methoxy-N-octylbenzamide involves its interaction with biological targets, potentially modulating various biochemical pathways. The hydrophobic nature of the octyl group may facilitate membrane penetration, allowing the compound to exert effects on cellular processes such as enzyme inhibition or receptor modulation.
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insights into functional group identification and structural confirmation .
4-Methoxy-N-octylbenzamide has potential applications in various scientific fields:
Research continues into optimizing its synthesis and exploring new applications across different industries .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: